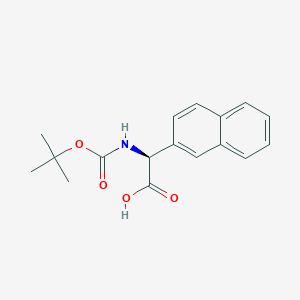

(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid (CAS 33741-79-6) is a chiral amino acid derivative featuring a naphthalene substituent and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₇H₁₉NO₄ (MW 301.34 g/mol), and it is typically stored at room temperature in dry conditions . Hazard data indicate risks of skin/eye irritation and toxicity upon ingestion (H302, H315, H319, H335) .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-9-8-11-6-4-5-7-12(11)10-13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCLXWDVGKUKHB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156176 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082750-59-1 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082750-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Chiral Center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst.

Coupling with Naphthyl Group: The naphthyl group is introduced through a coupling reaction, often using reagents like naphthyl bromide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid can undergo various types of reactions, including:

Oxidation: The naphthyl group can be oxidized to form naphthoquinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Free amino acid

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₇H₁₉NO₄

- Molecular Weight : 301.34 g/mol

- IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid

- Physical Form : Solid

- Purity : Typically around 97% .

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study : In studies involving peptide synthesis, the compound has been utilized as a building block for creating bioactive peptides that exhibit potential therapeutic effects against various diseases, including cancer and metabolic disorders .

Drug Development

The compound's ability to form stable derivatives makes it suitable for drug formulation. Researchers have explored its use in developing prodrugs that improve the pharmacokinetic properties of active pharmaceutical ingredients.

Case Study : A recent investigation demonstrated that derivatives of this compound showed improved solubility and bioavailability compared to their parent compounds, leading to enhanced therapeutic efficacy in preclinical models .

Biochemical Studies

In biochemical research, this compound has been used to study enzyme interactions and metabolic pathways. Its structural characteristics allow it to act as an inhibitor or modulator of specific enzymes.

Case Study : Research indicated that this compound effectively inhibited certain proteases involved in disease pathology, providing insights into potential therapeutic strategies for targeting these enzymes .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group can be selectively removed to reveal the free amino group, which can then participate in further reactions. The naphthyl group provides aromatic stability and can engage in π-π interactions, making the compound useful in molecular recognition and binding studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

Naphthalene vs. Indene/Thiophene/Adamantane

Key Differences :

- Aromaticity : Naphthalene offers extended π-conjugation for stronger hydrophobic interactions compared to indene or thiophene.

- Electronic Properties : Thiophene’s sulfur atom alters electron distribution, influencing reactivity in nucleophilic substitutions.

Functional Group Modifications

Fluorine and Hydroxyl Substituents

Impact of Modifications :

Partially Saturated and Heterocyclic Analogs

| Compound Name | Structural Feature | CAS | Molecular Formula | MW (g/mol) |

|---|---|---|---|---|

| 2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic acid | Tetrahydro-naphthyl | 936214-27-6 | C₁₇H₂₁NO₄ | 303.35 |

| (S)-2-(Boc-amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid | Tetrahydro-pyranyl | 711017-85-5 | C₁₂H₂₁NO₅ | 259.29 |

Comparison :

- Heterocycles : Tetrahydro-pyranyl (oxygen-containing) analogs may enhance metabolic stability through hydrogen bonding .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid, commonly referred to as Boc-NapAA, is an amino acid derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics and the presence of the naphthalene moiety, which is known to enhance biological interactions.

Chemical Structure and Properties

The molecular formula of Boc-NapAA is . It features a tert-butoxycarbonyl group that serves as a protecting group for the amino functionality, which is crucial for its stability and reactivity in biological contexts. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 329.396 g/mol |

| CAS Number | 93779-35-2 |

| Physical Form | Solid |

| Purity | 98% |

Boc-NapAA's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The naphthalene ring enhances hydrophobic interactions, promoting binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : Studies have indicated that Boc-NapAA can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and cell signaling.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing pathways related to inflammation and immune responses.

Biological Activity Studies

Recent research has focused on the pharmacological potential of Boc-NapAA in various biological systems. Below are summarized findings from key studies:

1. Anticancer Activity

A study evaluated Boc-NapAA's cytotoxic effects on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM against breast cancer cells.

2. Anti-inflammatory Effects

In vitro assays revealed that Boc-NapAA could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.

3. Neuroprotective Properties

Research has indicated that Boc-NapAA may protect neuronal cells from oxidative stress-induced damage, likely through the modulation of antioxidant pathways.

Case Studies

Several case studies have explored the therapeutic applications of Boc-NapAA:

Case Study 1: Cancer Treatment

In a preclinical model, administration of Boc-NapAA significantly inhibited tumor growth in xenograft models of human breast cancer. Tumor size was reduced by 40% compared to control groups.

Case Study 2: Neurological Disorders

A study involving animal models of neurodegenerative diseases showed that Boc-NapAA treatment improved cognitive function and reduced markers of neuroinflammation.

Q & A

"(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic Acid"

Basic Research Questions

Q. What are the primary synthetic methodologies for this compound?

- Answer: Two key routes are employed:

- Fe-catalyzed asymmetric synthesis : Using (R,R)-FeBIPF2 (5 mol%) and 2,2,6,6-tetramethylpiperidine (TMP) at –30°C for 40 hours, achieving 91% yield and 91% enantiomeric excess (ee) .

- Hydantoin intermediate route : Starting from 2-hydroxy-1-naphthaldehyde, forming a methoxynaphthyl hydantoin intermediate, followed by NaOH hydrolysis and Boc protection under mild conditions .

Q. How is the compound structurally characterized in crystallographic studies?

- Answer: X-ray crystallography resolves stereochemistry and intermolecular interactions. For example, fluorine-substituted analogs (e.g., 2-fluorophenyl derivatives) are analyzed to determine π-stacking and hydrogen-bonding patterns, critical for antibiotic design . NMR (¹H/¹³C) and HPLC are used to confirm purity and ee, with chiral columns distinguishing enantiomers .

Q. What are the key applications in pharmaceutical research?

- Answer: The compound serves as:

- A chiral building block for fluoro-substituted cephalosporins, enhancing antibiotic activity .

- A protected amino acid in peptide synthesis, enabling controlled deprotection for bioactive molecule assembly .

- A probe for enzyme mechanisms via its naphthalene moiety, which interacts with hydrophobic binding pockets .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?

- Answer: Key factors include:

- Catalyst selection : Chiral FeBIPF2 catalysts induce stereoselectivity via ligand-substrate π-interactions .

- Temperature control : Low temperatures (–30°C) reduce racemization and side reactions .

- Additives : TMP as a non-nucleophilic base minimizes undesired protonation pathways .

- Validation : HPLC with chiral stationary phases (e.g., Chiralpak® columns) quantifies ee, with reproducibility confirmed across batches .

Q. What strategies address low yields in Boc-deprotection or hydrolysis reactions?

- Answer:

- Acid selection : Trifluoroacetic acid (TFA) in dichloromethane efficiently cleaves the Boc group without degrading the naphthalene core .

- Reaction monitoring : TLC or in situ IR spectroscopy detects intermediate formation, allowing timely termination to prevent over-hydrolysis .

- Solvent optimization : THF/water mixtures enhance solubility of hydrophobic intermediates during NaOH-mediated hydrolysis .

Q. How to resolve contradictions in reported biological activity data?

- Answer:

- Purity verification : Use HPLC-MS to rule out impurities (>98% purity required) .

- Stereochemical confirmation : Compare optical rotation ([α]D) and CD spectra with literature values to ensure correct enantiomer usage .

- Biological replicates : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to account for variability in enzyme activity .

Q. What challenges arise in synthesizing hydroxynaphthyl-substituted derivatives?

- Answer:

- Steric hindrance : The naphthalene ring complicates nucleophilic substitutions, requiring bulky base catalysts (e.g., DBU) .

- Oxidative degradation : Protect hydroxyl groups with methoxy or acetyl moieties during synthesis to prevent quinone formation .

- Purification difficulties : Use silica gel chromatography with acetic acid–modified eluents (e.g., hexane/EtOAc + 0.2% HOAc) to separate polar byproducts .

Q. How does the naphthalene ring influence reactivity compared to phenyl analogs?

- Answer:

- Electronic effects : Extended conjugation lowers LUMO energy, enhancing electrophilic substitution at the 1-position .

- Steric effects : The planar naphthalene system increases steric hindrance, slowing SN2 reactions but favoring π-π interactions in protein binding .

- Solubility : Reduced aqueous solubility necessitates polar aprotic solvents (e.g., DMF) for reactions .

Q. What precautions are necessary to maintain stability during storage?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.